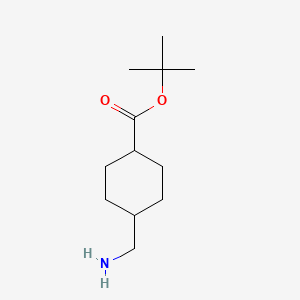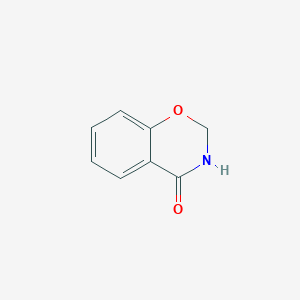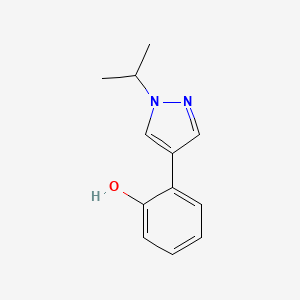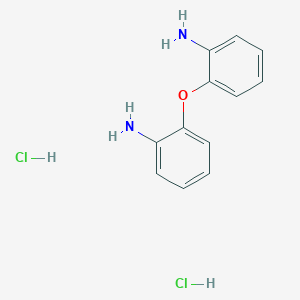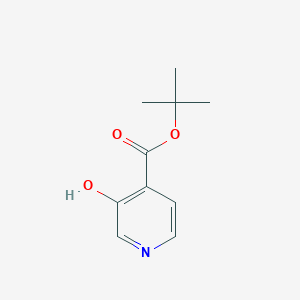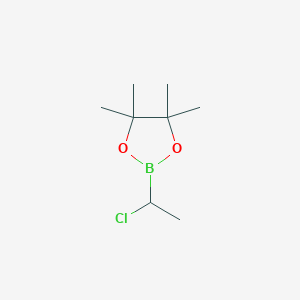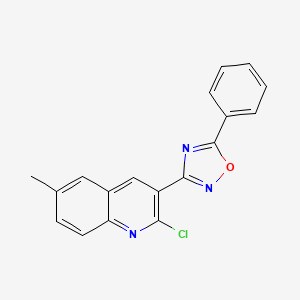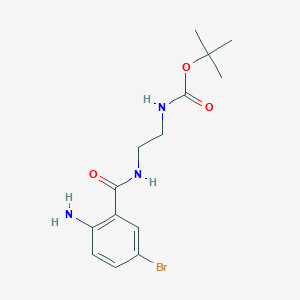
tert-Butyl (2-(2-amino-5-bromobenzamido)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2-(2-amino-5-bromobenzamido)ethyl)carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an amino group, and a bromobenzamido group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(2-amino-5-bromobenzamido)ethyl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with tert-butyl carbamate and 2-amino-5-bromobenzoic acid.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain this compound in high yield and purity.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high efficiency and consistency in product quality.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl (2-(2-amino-5-bromobenzamido)ethyl)carbamate can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Reduction Reactions: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Oxidation Reactions: It can also undergo oxidation reactions to form different oxidation states of the compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: tert-Butyl (2-(2-amino-5-bromobenzamido)ethyl)carbamate is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Probes: The compound can be used to develop biological probes for studying enzyme activities and protein interactions.
Medicine:
Drug Development:
Industry:
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of tert-Butyl (2-(2-amino-5-bromobenzamido)ethyl)carbamate involves its interaction with specific molecular targets. The amino and bromobenzamido groups allow it to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- tert-Butyl (2-(benzylamino)ethyl)carbamate
- tert-Butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate
- tert-Butyl (2-(dimethylamino)ethyl)carbamate
Comparison:
- Structural Differences: The presence of different substituents (e.g., bromine, chlorine, benzyl) in similar compounds can significantly affect their chemical reactivity and biological activity.
- Unique Properties: tert-Butyl (2-(2-amino-5-bromobenzamido)ethyl)carbamate is unique due to the combination of the tert-butyl group and the 2-amino-5-bromobenzamido group, which imparts specific chemical and biological properties .
Properties
Molecular Formula |
C14H20BrN3O3 |
|---|---|
Molecular Weight |
358.23 g/mol |
IUPAC Name |
tert-butyl N-[2-[(2-amino-5-bromobenzoyl)amino]ethyl]carbamate |
InChI |
InChI=1S/C14H20BrN3O3/c1-14(2,3)21-13(20)18-7-6-17-12(19)10-8-9(15)4-5-11(10)16/h4-5,8H,6-7,16H2,1-3H3,(H,17,19)(H,18,20) |
InChI Key |
FJLHWFCRDQOLSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)C1=C(C=CC(=C1)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B12999845.png)
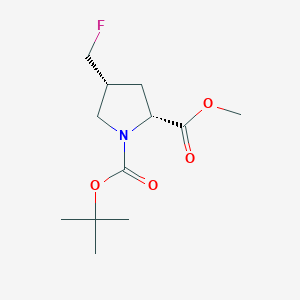
![2'-Amino-6-bromo-4',5'-dimethoxy-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B12999854.png)
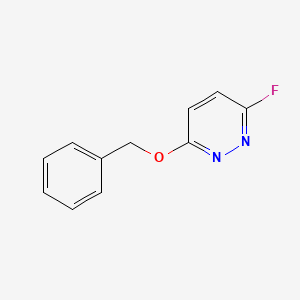
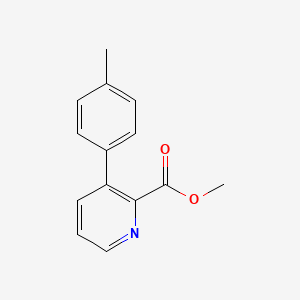
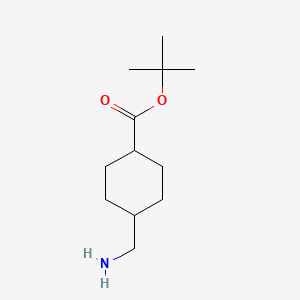
![Methyl 6-cyclopropyl-3-(2-fluorophenyl)isoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B12999877.png)
